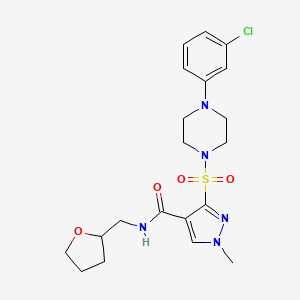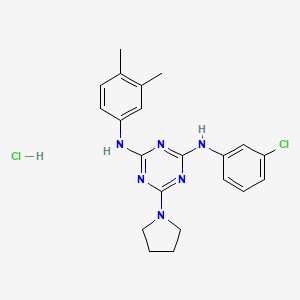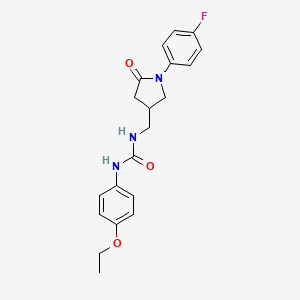
2-Bromo-5-(cyclobutylmethoxy)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Brominated Trihalomethylenones as Versatile Precursors
Brominated Trihalomethylenones, including compounds like 2-Bromo-5-(cyclobutylmethoxy)pyrazine, serve as versatile precursors for synthesizing various pyrazoles with potential applications in material science. Martins et al. (2013) explored these precursors for the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions, resulting in products with moderate to good yields. The potential applications of these compounds span across various fields, including material science and pharmaceuticals (Martins et al., 2013).
Applications in Organic Optoelectronic Materials
The pyrazine scaffold, as part of compounds like this compound, is pivotal in organic optoelectronic materials. Meti et al. (2017) reported efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. These compounds, obtained from regio-selective amination reactions of dihalo-pyrrolopyrazines, exhibit promising optical and thermal properties, indicating their potential as organic materials for optoelectronic applications (Meti et al., 2017).
Applications in Corrosion Inhibition
Corrosion Inhibition Performance
Pyrazine derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties. Saha et al. (2016) investigated four novel pyrazine derivatives, including 2-aminopyrazine and 2-amino-5-bromopyrazine, for their potential as corrosion inhibitors using computational chemistry. The study reflected that the introduction of specific groups could enhance the corrosion-resistant properties of these compounds, highlighting their potential application in protecting materials from corrosion (Saha et al., 2016).
Applications in Biological and Chemical Studies
Synthesis and Antibacterial Activities
This compound derivatives have been synthesized and tested for their antibacterial properties. Tribak et al. (2018) conducted a study on the cyclocondensation of certain derivatives, resulting in compounds exhibiting good antibacterial activity against specific strains like Bacillus cereus and Staphylococcus aureus. This indicates the potential of these compounds in medical and pharmaceutical applications, particularly as antibacterial agents (Tribak et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5-(cyclobutylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-12-9(5-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEGSSFTCGWMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2436743.png)
![N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2436747.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2436748.png)
![3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B2436749.png)



![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2436757.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2436759.png)

![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2436763.png)

